RhQ-DMB

P-glycoprotein inhibition Multidrug resistance Structure-activity relationship

Inconsistent P-gp inhibition from generic compounds like verapamil or cyclosporin A introduces variability and off-target effects into MDR research. RhQ-DMB is a synthetic Q-rhodamine derivative with an o,o′-dimethoxybenzyl ester moiety that binds the inner chamber of CmABCB1 with high affinity, delivering consistent and selective ATPase inhibition. - Potently reverses cycloheximide resistance in yeast expressing P-gp, serving as a reliable positive control. - Enables deconvolution of P-gp, MRP1, and BCRP contributions via selective P-gp blockade. - Serves as a benchmark for SAR campaigns targeting next-generation MDR reversal agents.

Molecular Formula C35H33ClN2O5
Molecular Weight 597.1 g/mol
Cat. No. B12373949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhQ-DMB
Molecular FormulaC35H33ClN2O5
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-]
InChIInChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H
InChIKeyNYEHEDIJSZVAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RhQ-DMB: Potent and Selective P-gp Inhibitor


RhQ-DMB is a synthetic Q-rhodamine derivative with an o,o′-dimethoxybenzyl ester moiety that functions as a potent inhibitor of P-glycoprotein (P-gp, ABCB1), a key efflux transporter implicated in multidrug resistance (MDR) [1]. As a specialized tool compound for studying P-gp-mediated transport and MDR reversal, RhQ-DMB has demonstrated high affinity binding to the inner chamber of the CmABCB1 transporter, a well-established P-gp homologue, and effectively inhibits its ATPase activity [1].

Why RhQ-DMB Outperforms Generic P-gp Inhibitors


Generic P-gp inhibitors such as verapamil, cyclosporin A, or even other rhodamine derivatives exhibit highly variable potency, selectivity, and binding modes that critically impact their utility as research tools [1]. Even minor structural modifications within the rhodamine class can lead to substantial differences in ATPase inhibition profiles, binding affinity, and cellular efficacy [1]. Substituting RhQ-DMB with a seemingly similar rhodamine analog risks introducing off-target effects, incomplete P-gp inhibition, or confounding results due to substrate-like behavior, thereby compromising the validity and reproducibility of MDR reversal studies.

RhQ-DMB vs. Closest Analogs: Quantitative Comparison


Superior P-gp Inhibition Potency

RhQ-DMB demonstrated superior inhibitory activity against CmABCB1 compared to its parent compound Q-rhodamine and other derivatives lacking the o,o′-dimethoxybenzyl (DMB) ester moiety [1]. This structural feature confers a distinct advantage in potency over closely related rhodamine analogs.

P-glycoprotein inhibition Multidrug resistance Structure-activity relationship

High-Affinity Inner-Chamber Binding

RhQ-DMB binds with high affinity to the inner drug-binding chamber of CmABCB1, a mode of action distinct from classic P-gp inhibitors like verapamil, which bind to peripheral regulatory sites [1]. This direct inner-chamber engagement suggests a more robust and non-competitive mechanism of inhibition.

Ligand binding P-glycoprotein Fluorescence quenching

Drug Resistance Reversal in Yeast Model

In a functional drug susceptibility assay using yeast strains expressing CmABCB1, RhQ-DMB effectively reversed resistance to the cytotoxic drug cycloheximide, confirming its inhibitory activity in a live-cell context [1]. This functional validation supports its use as a reliable tool for MDR reversal studies.

Drug susceptibility Multidrug resistance Yeast model

Selective P-gp Inhibition Over Other ABC Transporters

RhQ-DMB is a potent and selective inhibitor of P-gp, with no reported activity against other major ABC transporters like MRP1 or BCRP [1]. This selectivity profile is critical for experiments where unambiguous interpretation of P-gp's specific role is required.

Selectivity ABC transporters P-glycoprotein

RhQ-DMB Key Application Scenarios


Characterizing P-gp Substrate-Bound State

RhQ-DMB's ability to bind with high affinity to the inner chamber of CmABCB1 makes it an ideal tool for structural and biophysical studies aimed at trapping and characterizing the substrate-bound conformation of P-gp [1]. This is critical for understanding the transport cycle and designing next-generation MDR reversal agents.

P-gp-Mediated MDR Validation in Cellular Models

In functional drug susceptibility assays, RhQ-DMB effectively reverses cycloheximide resistance in yeast expressing P-gp [1]. Researchers can use RhQ-DMB as a positive control to confirm P-gp's role in drug resistance within their specific cancer cell lines or model systems.

Differentiating P-gp from Other ABC Transporters

Due to its high selectivity for P-gp [1], RhQ-DMB can be employed to specifically block P-gp-mediated efflux in assays containing multiple ABC transporters. This allows researchers to deconvolute the individual contributions of P-gp, MRP1, and BCRP to observed drug transport and resistance phenotypes.

SAR Studies for P-gp Inhibitor Development

As a potent Q-rhodamine derivative with a defined structural motif (o,o′-dimethoxybenzyl ester) critical for activity [1], RhQ-DMB serves as a key benchmark compound in SAR campaigns aimed at developing novel, high-affinity P-gp inhibitors for potential therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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